N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide
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Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H17N3O3, and its molecular weight is approximately 311.34 g/mol. The IUPAC name is N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide. Its structure includes a benzofuran moiety linked to a tetrahydropyrano-pyrazole unit, which contributes to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group in the compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in inflammation and cancer pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of compounds related to pyrazole derivatives. For instance:
- Cell Line Studies : Research has shown that similar pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, derivatives have shown IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific structure and modifications made to the pyrazole ring .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative 1 | MCF7 | 0.01 |
Pyrazole Derivative 2 | A549 | 26 |
Pyrazole Derivative 3 | HepG2 | 3.25 |
Anti-inflammatory Properties
The anti-inflammatory potential of similar pyrazole compounds has been documented:
- Cytokine Inhibition : Compounds have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Some studies indicate that pyrazole-based compounds may possess antimicrobial properties:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent investigation evaluated the anticancer effects of various pyrazole derivatives including this compound against several human cancer cell lines.
- Results indicated promising cytotoxicity with a notable mechanism involving apoptosis induction.
-
Anti-inflammatory Research :
- Another study focused on the anti-inflammatory effects where compounds were tested for their ability to reduce inflammation in murine models.
- The results demonstrated significant reductions in edema and inflammatory markers.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-14-6-7-22-10-12(14)13(19-20)9-18-17(21)16-8-11-4-2-3-5-15(11)23-16/h2-5,8H,6-7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHCRRYMSYLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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